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Compound of Interest

Compound Name: Boc-N-(Allyl)-Glycine

Cat. No.: B179892 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

Boc-N-(Allyl)-Glycine, a key building block in synthetic organic chemistry and drug discovery.

This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectral data,

along with the experimental protocols for their acquisition, to aid in the characterization and

quality control of this compound.

Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR

spectroscopy for Boc-N-(Allyl)-Glycine.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.40 s 9H C(CH₃)₃

2.41–2.53 m 2H CH₂-CH=CH₂

4.32–4.38 m 1H N-CH-COOH

5.10-5.25 m 2H CH=CH₂

5.70-5.85 m 1H CH=CH₂

~10-12 br s 1H COOH

Note: The ¹H NMR data is based on the closely related N-(Boc)-Allylglycine methyl ester and is

expected to be highly comparable for the carboxylic acid form, with the addition of a broad

singlet for the carboxylic acid proton.[1]

¹³C NMR

While specific experimental ¹³C NMR data for Boc-N-(Allyl)-Glycine was not found in the

reviewed literature, theoretical chemical shifts can be predicted based on the structure and

data from similar compounds. Key expected resonances include:

Chemical Shift (δ) ppm (Predicted) Assignment

~28.3 C(CH₃)₃

~37.0 CH₂-CH=CH₂

~53.0 N-CH-COOH

~80.0 C(CH₃)₃

~118.0 CH=CH₂

~133.0 CH=CH₂

~155.0 N-C=O (Boc)

~175.0 COOH
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Infrared (IR) Spectroscopy Data
The IR spectrum of Boc-N-(Allyl)-Glycine is expected to show characteristic absorption bands

corresponding to its functional groups.

Wavenumber (cm⁻¹) Assignment

~3300-2500 (broad) O-H stretch (carboxylic acid)

~2980-2930 C-H stretch (alkane)

~1740 C=O stretch (carboxylic acid)

~1690 C=O stretch (carbamate)

~1645 C=C stretch (alkene)

~1160 C-O stretch (carbamate)

Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility

and accurate interpretation.

NMR Spectroscopy Protocol
1. Sample Preparation:

Weigh 5-10 mg of Boc-N-(Allyl)-Glycine.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆)

in a clean, dry NMR tube.

2. Instrument Setup:

The data presented is typically acquired on a 400 or 500 MHz NMR spectrometer.

The instrument is locked onto the deuterium signal of the solvent.

Shimming is performed to optimize the magnetic field homogeneity.
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3. ¹H NMR Acquisition:

A standard pulse program is used to acquire the proton spectrum.

Key parameters include a sufficient number of scans for a good signal-to-noise ratio

(typically 16-64 scans) and a relaxation delay of 1-5 seconds.

4. ¹³C NMR Acquisition:

A proton-decoupled pulse program is used to acquire the carbon spectrum, resulting in

singlets for each unique carbon atom.

A larger number of scans is typically required (e.g., 1024 or more) due to the low natural

abundance of ¹³C.

5. Data Processing:

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-

domain spectrum.

Phase and baseline corrections are applied.

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

TMS at 0 ppm).

Infrared (IR) Spectroscopy Protocol
1. Sample Preparation:

For solid samples like Boc-N-(Allyl)-Glycine, the Attenuated Total Reflectance (ATR)

technique is commonly used. A small amount of the powder is placed directly on the ATR

crystal.

Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry

potassium bromide and pressing it into a thin, transparent disk.

2. Data Acquisition:
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A background spectrum of the empty sample compartment (or the clean ATR crystal) is

recorded.

The sample is then placed in the beam path, and the sample spectrum is acquired.

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

3. Data Processing:

The final spectrum is presented as percent transmittance or absorbance versus wavenumber

(cm⁻¹).

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

Boc-N-(Allyl)-Glycine.
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Caption: Experimental workflow for NMR and IR spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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